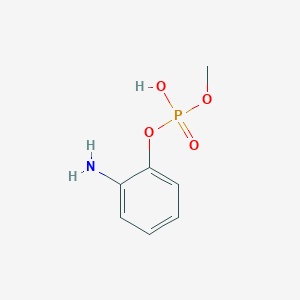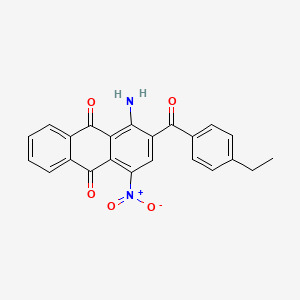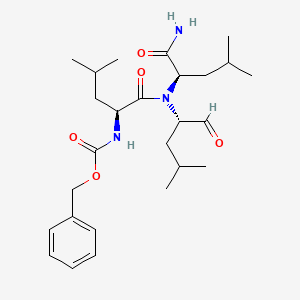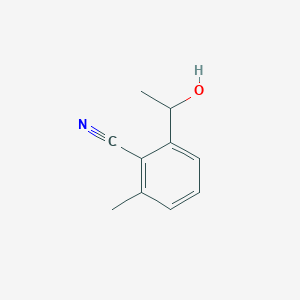
2-(1-Hydroxyethyl)-6-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl)-6-methylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a hydroxyethyl group and a methyl group, along with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-6-methylbenzonitrile can be achieved through several methods. One common approach involves the alkylation of 6-methylbenzonitrile with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction, and advanced purification techniques like chromatography may be used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)-6-methylbenzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 2-(1-Hydroxyethyl)-6-methylbenzylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: 2-(1-Oxoethyl)-6-methylbenzonitrile.
Reduction: 2-(1-Hydroxyethyl)-6-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Hydroxyethyl)-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyethyl groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)-6-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles or the oxidation of hydroxyethyl groups. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)-3-methylbenzonitrile
- 2-(1-Hydroxyethyl)-4-methylbenzonitrile
- 2-(1-Hydroxyethyl)-5-methylbenzonitrile
Uniqueness
2-(1-Hydroxyethyl)-6-methylbenzonitrile is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-5,8,12H,1-2H3 |
InChI Key |
HADYUHZXUHDTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


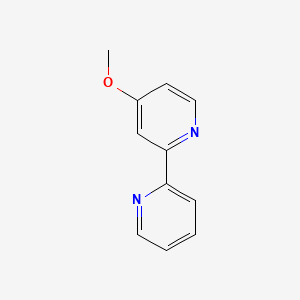
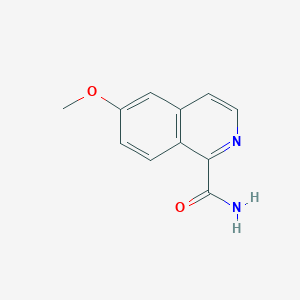

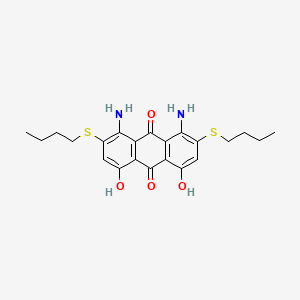
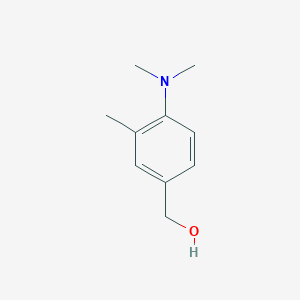
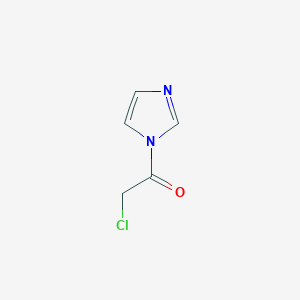
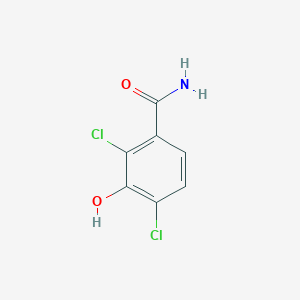
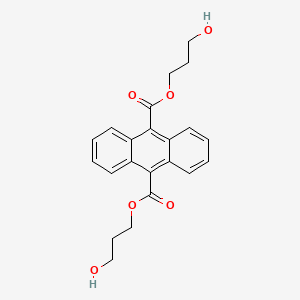
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
